molecular formula C17H19BrN2O2 B14913811 (4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone

(4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B14913811
M. Wt: 363.2 g/mol
InChI Key: HYDIWVOJYPOJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone is a chemical compound with the molecular formula C17H19BrN2O2 It is characterized by the presence of a benzyl group attached to a diazepane ring and a bromofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone typically involves the reaction of 4-benzyl-1,4-diazepane with 5-bromofuran-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone is unique due to the presence of the bromofuran moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents on the diazepane ring or the aromatic moiety.

Properties

Molecular Formula

C17H19BrN2O2

Molecular Weight

363.2 g/mol

IUPAC Name

(4-benzyl-1,4-diazepan-1-yl)-(5-bromofuran-2-yl)methanone

InChI

InChI=1S/C17H19BrN2O2/c18-16-8-7-15(22-16)17(21)20-10-4-9-19(11-12-20)13-14-5-2-1-3-6-14/h1-3,5-8H,4,9-13H2

InChI Key

HYDIWVOJYPOJFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=C(O2)Br)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.